molecular formula C14H15IO B8523382 1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran CAS No. 52001-42-0

1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran

Cat. No. B8523382
CAS RN: 52001-42-0
M. Wt: 326.17 g/mol
InChI Key: JVIQVVZKWXLLHL-UHFFFAOYSA-N
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Patent
US03995052

Procedure details

To a solution of indene-3-ethanol (15 g) in 150 ml of benzene, iodoacetone (12 g) is added. The mixture is heated at reflux with 5 ml of boron trifluoride-etherate and hydrated alkali-aluminum silicate (Molecular Sieves No. 4). After a total of 2 hours the reaction is cooled, filtered and washed with 5% sodium bicarbonate, water and dried over sodium sulfate. Evaporation under reduced pressure affords an oil. This oil is purified by chromatography on silica gel. Elution with benzene and concentration of the eluate gives the title compound, identical to the compound of the same name described in Example 463.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alkali-aluminum silicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][OH:12])=[CH:2]1.[I:13][CH2:14][C:15](=O)[CH3:16].B(F)(F)F.CCOCC>C1C=CC=CC=1>[I:13][CH2:14][C:15]1([CH3:16])[C:2]2[CH2:1][C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[C:3]=2[CH2:10][CH2:11][O:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1C=C(C2=CC=CC=C12)CCO
Name
Quantity
12 g
Type
reactant
Smiles
ICC(C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
alkali-aluminum silicate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
After a total of 2 hours the reaction is cooled
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
affords an oil
CUSTOM
Type
CUSTOM
Details
This oil is purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with benzene and concentration of the eluate

Outcomes

Product
Name
Type
product
Smiles
ICC1(OCCC2=C1CC=1C=CC=CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.